(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL
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Overview
Description
®-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL is a chiral compound with a bromine atom attached to a phenyl ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce the bromine atom at the para position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the benzylic position.
Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions, followed by chiral resolution techniques. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium thiolate (KSR).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Amino-2-(4-bromo-2-methylphenyl)ethanol: A compound lacking the chiral center, resulting in different stereochemistry.
4-Bromo-2-methylphenylamine: A simpler compound with only the amino group and bromine substitution.
Uniqueness
®-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL is unique due to its chiral nature and the presence of both amino and bromine functional groups. This combination allows for specific interactions with biological targets and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-bromo-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
InChI Key |
APVGIIBNVUYYIO-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)[C@H](CO)N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CO)N |
Origin of Product |
United States |
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